Cortisone-[2H7]
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Overview
Description
Cortisone-[2H7] is a deuterated form of cortisone, a pregnene (21-carbon) steroid hormone. It is a naturally occurring corticosteroid metabolite used as a pharmaceutical prodrug. Cortisone is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . Cortisone-[2H7] is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-[2H7] involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source .
Industrial Production Methods
Industrial production of cortisone and its derivatives, including cortisone-[2H7], often starts with natural precursors such as diosgenin, which is derived from plant sources. The process involves multiple steps, including microbial transformation, chemical modifications, and purification . The use of biotransformations and enzymatic processes has made the production more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
Cortisone-[2H7] undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Major Products
The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .
Scientific Research Applications
Cortisone-[2H7] is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Cortisone-[2H7] exerts its effects by being converted to its active form, cortisol, in the liver. Cortisol then binds to glucocorticoid receptors in various tissues, leading to the activation or repression of target genes . This results in anti-inflammatory and immunosuppressive effects, making it useful in treating various inflammatory and autoimmune conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cortisone-[2H7] include:
Hydrocortisone: The active form of cortisone.
Prednisone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent synthetic corticosteroid used in various medical conditions.
Uniqueness
Cortisone-[2H7] is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, distinguishing it from other corticosteroids .
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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